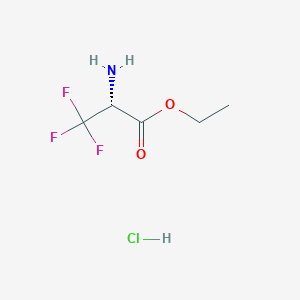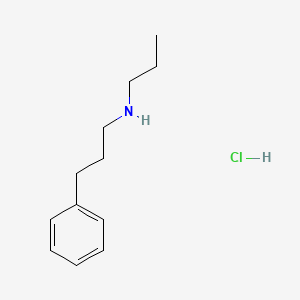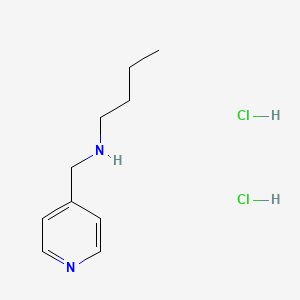amine hydrochloride CAS No. 1240581-95-6](/img/structure/B6344153.png)
[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenoxyphenyl)methyl)(prop-2-en-1-yl)amine hydrochloride, commonly referred to as 3-Phenoxybenzylamine hydrochloride, is a synthetic compound used in the laboratory for a variety of purposes. It is a white, crystalline solid with a molecular weight of 239.71 g/mol and an empirical formula of C11H14ClNO. It is a widely used reagent in organic synthesis and has been studied extensively in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of amine derivative compounds, which could be structurally related to the compound of interest, is in the field of corrosion inhibition. Research has shown that certain amine derivatives are effective in inhibiting corrosion on mild steel in acidic media. These compounds form a protective film on the metal surface, significantly reducing corrosion rates. The effectiveness of these inhibitors is often dependent on their concentration and the presence of specific substituents, which influence their adsorption onto the metal surface. Molecular dynamics simulations have supported the electrochemical findings, highlighting the interaction between inhibitor molecules and the metal surface in an aggressive solution (Boughoues et al., 2020).
Materials Science
Amine derivatives also find applications in materials science, particularly in the synthesis of polymers and polymer additives. For example, derivatives have been synthesized for use as thermostabilizers to polypropylene, showcasing the versatility of amine compounds in enhancing material properties and longevity under thermal stress (Aghamali̇yev et al., 2018). These findings suggest the potential for developing new materials with improved thermal stability, which is crucial for various industrial applications.
Organic Synthesis
In the realm of organic synthesis, amine derivatives, akin to the compound , are involved in numerous synthetic routes, contributing to the creation of complex organic molecules. Such compounds serve as intermediates in the synthesis of various organic structures, demonstrating the broad applicability of amine derivatives in constructing molecular architectures with desired properties. This includes the formation of macrocyclic compounds, which are of interest due to their potential applications ranging from medicinal chemistry to materials science (Abbas & Elwahy, 2001).
Environmental Protection
Furthermore, studies on Schiff bases derived from amino acids such as L-Tryptophan, structurally related to the amine compound , have shown promise in environmental protection. Specifically, these compounds have been investigated for their ability to inhibit stainless steel corrosion in acidic environments, crucial for reducing material degradation in industrial settings (Vikneshvaran & Velmathi, 2017).
Eigenschaften
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15;/h2-10,12,17H,1,11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUTYOOWSMPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6344071.png)




![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)